molecular formula C15H12O7 B191019 Dihydrorobinetin CAS No. 4382-33-6

Dihydrorobinetin

Cat. No. B191019
CAS RN: 4382-33-6
M. Wt: 304.25 g/mol
InChI Key: VSJCDPYIMBSOKN-UHFFFAOYSA-N
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Description

Dihydrorobinetin is a flavonoid extractive found in Robinia pseudoacacia L., a tree widely dispersed in France . It is the most abundant flavonoid in the mature heartwood of this tree, which is known for its high natural durability . The molecular formula of Dihydrorobinetin is C15H12O7 .


Synthesis Analysis

The extraction of Dihydrorobinetin from Robinia pseudoacacia L. wood was optimized by evaluating various parameters such as temperature, extraction time, solvent nature, and wood/solvent mass ratio . The aim was to obtain an efficient, safe, and low-cost extraction. After extraction, Dihydrorobinetin was purified over 95% using Centrifugal Partition Chromatography (CPC) .


Molecular Structure Analysis

The molecular structure of Dihydrorobinetin is characterized by an average mass of 304.252 Da and a monoisotopic mass of 304.058289 Da .


Chemical Reactions Analysis

The extraction and purification process of Dihydrorobinetin involve chemical reactions. The extraction parameters such as temperature, extraction time, solvent nature, and wood/solvent mass ratio were optimized to ensure efficient and safe extraction . The purification process involved the use of Centrifugal Partition Chromatography (CPC) .


Physical And Chemical Properties Analysis

Dihydrorobinetin is a powder with a molecular weight of 304.3 . Its chemical name is (2R,3R)-3,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-2,3-dihydrochromen-4-one .

Scientific Research Applications

  • Vek, Poljanšek, and Oven (2020) investigated the hydrophilic extractives in black locust stem, including dihydrorobinetin. They found that the heartwood of black locust can be a source of value-adding compounds like dihydrorobinetin, which showed significant variability in content across different parts of the tree (Vek, Poljanšek, & Oven, 2020).

  • Destandau et al. (2016) focused on purifying dihydrorobinetin from Robinia pseudoacacia wood using centrifugal partition chromatography. Their study optimized the extraction process, demonstrating the potential for sustainable and economical sourcing of dihydrorobinetin for bioactive components (Destandau et al., 2016).

  • Cerezo et al. (2009) identified (+)-dihydrorobinetin as a marker of vinegar aging in acacia wood. Their study found that longer contact with acacia wood leads to higher concentrations of (+)-dihydrorobinetin in vinegars, indicating its potential use for authenticity purposes (Cerezo et al., 2009).

  • Bostyn et al. (2018) optimized the extraction of dihydrorobinetin from black locust wood for potential industrial uses. They found conditions that lead to optimal recovery, contributing to the scalable extraction of this flavonoid (Bostyn et al., 2018).

  • Vek, Poljanšek, and Oven (2019) compared different conventional methods for extracting dihydrorobinetin from black locust wood. They concluded that Soxhlet extraction with aqueous acetone was the most efficient method (Vek, Poljanšek, & Oven, 2019).

  • Li et al. (2017) discussed dihydromyricetin, a flavonoid with antioxidative, anti-inflammatory, and other health-benefiting activities. Although not dihydrorobinetin, it provides context for the potential health applications of similar flavonoids (Li et al., 2017).

Safety And Hazards

While specific safety and hazards information for Dihydrorobinetin is not available in the sources, general safety measures for handling chemicals should be followed. This includes ensuring adequate ventilation, using safety goggles with side-shields, protective gloves, and skin and body protection .

Future Directions

Dihydrorobinetin, due to its antioxidant activity, is seen as a promising candidate for various applications in sectors like pharmaceutics, cosmetics, and phytosanitary . Its extraction from Robinia pseudoacacia L. wood represents a sustainable, local, highly available, and economical source of bioactive components .

properties

IUPAC Name

(2R,3R)-3,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O7/c16-7-1-2-8-11(5-7)22-15(14(21)12(8)19)6-3-9(17)13(20)10(18)4-6/h1-5,14-18,20-21H/t14-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSJCDPYIMBSOKN-LSDHHAIUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)OC(C(C2=O)O)C3=CC(=C(C(=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1O)O[C@@H]([C@H](C2=O)O)C3=CC(=C(C(=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101315158
Record name (+)-Dihydrorobinetin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101315158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3R)-3,7-Dihydroxy-2-(3,4,5-trihydroxyphenyl)chroman-4-one

CAS RN

4382-33-6
Record name (+)-Dihydrorobinetin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4382-33-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (+)-Dihydrorobinetin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101315158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R-trans)-2,3-dihydro-3,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-4-benzopyrone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.261
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
431
Citations
T Deguchi, A Miyamoto, K Miyamoto… - Natural Product …, 2019 - journals.sagepub.com
Asana used in Ayurveda medicine originates from the heartwood of Fabaceae Pterocarpus marsupium. In our previous report, we demonstrated that a 50% ethanolic extract (PM-ext) of …
Number of citations: 1 journals.sagepub.com
AB Cerezo, JL Espartero, P Winterhalter… - Journal of agricultural …, 2009 - ACS Publications
… If we consider the concentration of (+)-dihydrorobinetin in the final product and the antioxidant activity values for this compound, the (+)-dihydrorobinetin explains 13.65 or 8.6% for the …
Number of citations: 30 pubs.acs.org
E Destandau, JP Charpentier, S Bostyn, S Zubrzycki… - Separations, 2016 - mdpi.com
… two main flavonoid extractives, dihydrorobinetin—the most abundant—… an important recovery of purified dihydrorobinetin from R. … The extraction of dihydrorobinetin was first optimized by …
Number of citations: 16 www.mdpi.com
S Bostyn, E Destandau, JP Charpentier… - Industrial Crops and …, 2018 - Elsevier
Due to its rapid growth and important biomass production abilities, black locust (Robinia pseudoacacia L.) wood could represent an interesting source of natural compounds. Here, we …
Number of citations: 25 www.sciencedirect.com
V Vek, I Poljanšek, P Oven - European Journal of Wood and Wood …, 2019 - Springer
… dihydrorobinetin and robinetin than sapwood, irrespective of the extraction technique and solvent used. Dihydrorobinetin … the concentration of dihydrorobinetin was significantly higher. …
Number of citations: 15 link.springer.com
F Caré, D Sangaré, S Bostyn, S Atwi-Ghaddar… - Food and Bioproducts …, 2023 - Elsevier
Computational Fluid Dynamics (CFD) modeling was used to study solid-liquid extraction applied to Robinia pseudoacacia. Experimental and simulation studies on maceration and …
Number of citations: 2 www.sciencedirect.com
DG Roux, E Paulus - Biochemical Journal, 1962 - ncbi.nlm.nih.gov
… Synthesis of the chalcone and flavanone is described below, and the postulated conversion of (+)-dihydrorobinetin into (- )-robtin is effected in vitro. Further, (- )-robtin is converted into (+…
Number of citations: 16 www.ncbi.nlm.nih.gov
AL Smith, CL Campbell, DB Walker, JW Hanover - 1989 - degruyter.com
… in quantities greater than 2% of any extract were robinetin and dihydrorobinetin (Table 1). In the polar extracts dihydrorobinetin was the major flavonoid, while in the ether extract robine…
Number of citations: 59 www.degruyter.com
V Vek, I Poljanšek, P Oven - European journal of wood and wood products, 2020 - Springer
… The highest contents of hydrophilic extractives, total phenols, dihydrorobinetin and robinetin … Knotwood of black locust contained less dihydrorobinetin than heartwood. Significantly less …
Number of citations: 8 link.springer.com
M Sanz, BF de Simón, E Esteruelas, ÁM Muñoz… - Analytica chimica …, 2012 - Elsevier
… Among all of them the dihydrorobinetin highlights because of its high levels, but also robinetin, 2,4-dihydroxybenzaldehyde, a tetrahydroxydihydroflavonol, fustin, butin, a …
Number of citations: 58 www.sciencedirect.com

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